2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one is a heterocyclic compound that features a fused thieno-thiazine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl chloride with aniline in the presence of a base, followed by cyclization to form the thieno-thiazine ring system . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium thiocyanate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aniline or thieno ring positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted thieno-thiazine compounds .
Scientific Research Applications
2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dihydroxyphenyl)thieno-1,3-thiazin-4-one: This compound shares a similar thieno-thiazine core but has different substituents, leading to distinct biological activities.
4H-1,3-Benzothiazin-4-one: Another related compound with a benzene ring fused to the thiazine ring, showing different pharmacological properties.
Uniqueness
2-(phenylamino)-4H-thieno[3,2-d][1,3]thiazin-4-one is unique due to its specific aniline substitution, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other thieno-thiazine derivatives, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-anilinothieno[3,2-d][1,3]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-11-10-9(6-7-16-10)14-12(17-11)13-8-4-2-1-3-5-8/h1-7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBAOJXNJONGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C(=O)S2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.